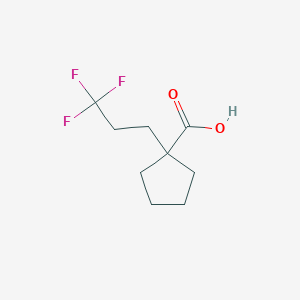
4-(4-Methanesulfonylphenyl)but-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methanesulfonylphenyl)but-3-EN-2-one is an organic compound with a molecular formula of C11H12O3S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylphenyl)but-3-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methanesulfonylbenzaldehyde and 3-buten-2-one.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methanesulfonylphenyl)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted phenylbutenone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methanesulfonylphenyl)but-3-EN-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methanesulfonylphenyl)but-3-EN-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Binding Interactions: The methanesulfonyl group and the butenone moiety play crucial roles in binding to target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)but-3-EN-2-one: Similar structure but lacks the methanesulfonyl group.
4-(4-Nitrophenyl)but-3-EN-2-one: Contains a nitro group instead of a methanesulfonyl group.
4-(4-Chlorophenyl)but-3-EN-2-one: Contains a chlorine atom instead of a methanesulfonyl group.
Uniqueness
4-(4-Methanesulfonylphenyl)but-3-EN-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H12O3S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
(E)-4-(4-methylsulfonylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h3-8H,1-2H3/b4-3+ |
InChI-Schlüssel |
MPUGYLQVIMTRJO-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)





![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)






